molecular formula C23H20N2O3S B2418798 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide CAS No. 684232-46-0

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide

Cat. No.: B2418798
CAS No.: 684232-46-0
M. Wt: 404.48
InChI Key: SJIQBXJPVCQJCX-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and an isopropoxybenzamide structure.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-14(2)28-17-10-7-15(8-11-17)22(27)24-16-9-12-20(26)18(13-16)23-25-19-5-3-4-6-21(19)29-23/h3-14,26H,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIQBXJPVCQJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with phenolic compounds. One common method includes the reaction of 2-amino benzothiazole with 4-hydroxybenzaldehyde under acidic conditions to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, dihydrobenzothiazole derivatives from reduction, and various substituted benzothiazole and phenyl derivatives from substitution reactions .

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, contributing to its anti-inflammatory and anti-tubercular effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyphenyl and isopropoxybenzamide moieties contribute to its enhanced binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide is a complex organic compound characterized by its unique structural features, including a benzothiazole moiety and a hydroxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C19H20N2O3S
  • Molecular Weight : 356.44 g/mol
  • Chemical Structure :
    C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

The biological activity of this compound primarily involves its interaction with various biomolecules, leading to significant cellular effects. The mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which modulates biochemical pathways involved in inflammation and cancer progression.
  • Gene Expression Modulation : this compound influences gene expression, affecting cellular proliferation and survival.

Anticancer Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce inflammation in laboratory models, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound inhibited the growth of human breast cancer cells with an IC50 value in the micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest.
    • Another study reported that this compound reduced nitric oxide production in macrophages, highlighting its anti-inflammatory potential.
  • In Vivo Studies :
    • Animal models treated with this compound showed significant reductions in tumor size and improved survival rates compared to control groups.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in nitric oxide production
Gene ExpressionModulation leading to apoptosis and cell cycle arrest

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling benzo[d]thiazole derivatives with substituted phenyl precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen .
  • Substituent introduction : Isopropoxy groups are introduced via nucleophilic aromatic substitution (e.g., reacting 4-hydroxybenzamide with isopropyl bromide under basic conditions) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the pure compound .

Q. How can structural characterization of this compound be validated experimentally?

  • Analytical techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., hydroxyl proton at δ 9.8–10.2 ppm, thiazole protons at δ 7.5–8.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~459.1 g/mol) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry of the hydroxyphenyl and isopropoxy groups .

Q. What initial biological screening assays are recommended for this compound?

  • In vitro assays :

  • Anticancer activity : MTT assay against HeLa, MCF-7, and A549 cell lines (IC50_{50} values <10 μM suggest potency) .
  • Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Computational approach :

  • Functional selection : B3LYP/6-311G(d,p) for geometry optimization and frontier molecular orbital analysis (HOMO-LUMO gap correlates with chemical stability) .
  • Reactivity sites : Electrostatic potential maps identify nucleophilic (hydroxyl group) and electrophilic (thiazole ring) regions .
  • Solvent effects : Include PCM models to simulate aqueous or DMSO environments .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • SAR strategies :

  • Isopropoxy vs. methoxy : Replace isopropoxy with methoxy to assess steric/electronic effects on target binding (e.g., logP changes by ~0.5 units) .
  • Thiazole ring substitution : Introduce electron-withdrawing groups (e.g., -Cl) to enhance electrophilicity and interaction with cysteine residues in enzymes .
  • Hydroxyl group protection : Acetylation to evaluate role in hydrogen bonding (e.g., reduced activity suggests critical polar interactions) .

Q. How can contradictory data in biological assays (e.g., variable IC50_{50} across studies) be resolved?

  • Troubleshooting steps :

  • Assay standardization : Validate cell line authenticity (STR profiling) and control for passage number effects .
  • Solubility optimization : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Data normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) to cross-validate experimental conditions .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • ADMET optimization :

  • Lipophilicity adjustment : Introduce polar groups (e.g., -SO2_2NH2_2) to reduce logP from ~3.5 to ~2.0, enhancing aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., hydroxyl glucuronidation) .
  • Prodrug design : Mask the hydroxyl group as a phosphate ester for improved bioavailability .

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